1-ethynyl-1-(methylsulfanyl)cyclobutane
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Overview
Description
1-Ethynyl-1-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a methylthio group. This compound is a colorless liquid with a boiling point of 97-98°C and is soluble in polar solvents such as ethanol, methanol, and acetone.
Preparation Methods
The synthesis of 1-ethynyl-1-(methylsulfanyl)cyclobutane typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Ethynyl Substitution: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Methylthio Substitution: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiol reagent.
Chemical Reactions Analysis
1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ethynyl group to an ethyl group.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in the presence of an electrophile.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and strong reducing agents for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted cyclobutanes.
Scientific Research Applications
1-Ethynyl-1-(methylsulfanyl)cyclobutane has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethynyl-1-(methylsulfanyl)cyclobutane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s sulfur atom can be targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Ethynyl-1-(methylsulfanyl)cyclobutane can be compared with other similar compounds, such as:
1-Ethynylcyclobutane: Lacks the methylthio group, making it less versatile in certain reactions.
1-(Methylsulfanyl)cyclobutane: Lacks the ethynyl group, limiting its use in coupling reactions.
1-Ethynyl-1-(methylsulfanyl)cyclopentane: Contains a cyclopentane ring instead of a cyclobutane ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of an ethynyl group and a methylthio group on a cyclobutane ring, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
2613382-67-3 |
---|---|
Molecular Formula |
C7H10S |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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